molecular formula C18H27ClN2O4 B1662554 Nitrocaramiphen hydrochloride CAS No. 98636-73-8

Nitrocaramiphen hydrochloride

Cat. No. B1662554
CAS RN: 98636-73-8
M. Wt: 370.9 g/mol
InChI Key: XWQWACGTGFICFO-UHFFFAOYSA-N
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Description

Nitrocaramiphen hydrochloride is a selective M1 receptor antagonist . It has a molecular formula of C18H27ClN2O4 and a molecular weight of 370.87 . It inhibits the hyperpolarizing effect of muscarine in muscle fibers .


Molecular Structure Analysis

The molecular structure of Nitrocaramiphen hydrochloride is represented by the formula C18H27ClN2O4 . This indicates that it contains 18 carbon atoms, 27 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

Nitrocaramiphen hydrochloride is a powder with a molecular weight of 370.87 . It has a molecular formula of C18H26N2O4.ClH . Its solubility in DMSO is 10 mg/mL and in water is 8.33 mg/mL .

Scientific Research Applications

Muscarinic Receptor Selectivity

Nitrocaramiphen hydrochloride has been examined for its affinity at muscarinic M1, M2, and M3 receptor subtypes in radioligand binding assays. It shows a high affinity for M1 sites, with a 71-fold selectivity over M2, and a 10-fold selectivity for the M1 over the M3 subtype, indicating its potential as a ligand for studying M1 receptors in the brain (Hudkins, Stubbins, & DeHaven-Hudkins, 1993).

Congenital Malformations Research

Nitrofen, a related compound, is known for its potent teratogenic activity in rats, causing abnormal development of the heart, kidneys, diaphragm, and lung. This suggests a role for nitrocaramiphen in research on teratogenic effects and embryonic differentiation processes (Manson, 1986).

Cardiovascular Anomalies in Animal Models

Nitrofen, another compound similar to nitrocaramiphen, has been used to induce congenital cardiovascular anomalies in rat fetuses. This has implications for nitrocaramiphen's potential use in embryological studies and investigations of congenital cardiovascular anomalies (Kim, Suh, & Chi, 1999).

Nitrophen Synthesis Research

Research on nitrophen, a herbicide related to nitrocaramiphen, includes studies on its synthesis using energy-efficient methods, indicating a potential area for the development of eco-friendly synthesis techniques for related compounds like nitrocaramiphen (Yadav & Motirale, 2009).

Safety And Hazards

Nitrocaramiphen hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4.ClH/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23;/h7-10H,3-6,11-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQWACGTGFICFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrocaramiphen hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ Parks, B Saha, O Varette, WL Stanford… - … and validation of …, 2019 - ruor.uottawa.ca
4.1 Abstract Human adenovirus (HAdV) can cause severe disease and death in both immunocompromised and immunocompetent patients. The current standards of treatment are often …
Number of citations: 3 ruor.uottawa.ca
N Patno - 2017 - search.proquest.com
Inflammatory bowel diseases (IBD) are diseases of intestinal epithelial cell (IEC) death and mucosal damage. High mobility group box 1 (HMGB1) is a multifunctional protein whose …
Number of citations: 2 search.proquest.com

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